molecular formula C8H8N2O2 B13185031 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid

3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid

Cat. No.: B13185031
M. Wt: 164.16 g/mol
InChI Key: JSYMQDLWIFDULC-UHFFFAOYSA-N
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Description

3-(1-Ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a pyrazole ring and a propynoic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid typically involves the reaction of 1-ethyl-1H-pyrazole with propiolic acid. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve the continuous flow synthesis method, which allows for better control over reaction conditions and yields. This method can be scaled up to produce large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(1-Ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to improve yields .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazole alkanes .

Scientific Research Applications

3-(1-Ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(1-ethyl-1H-pyrazol-5-yl)prop-2-ynoic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of inflammatory pathways and microbial enzyme inhibition .

Properties

Molecular Formula

C8H8N2O2

Molecular Weight

164.16 g/mol

IUPAC Name

3-(2-ethylpyrazol-3-yl)prop-2-ynoic acid

InChI

InChI=1S/C8H8N2O2/c1-2-10-7(5-6-9-10)3-4-8(11)12/h5-6H,2H2,1H3,(H,11,12)

InChI Key

JSYMQDLWIFDULC-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C#CC(=O)O

Origin of Product

United States

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